molecular formula C6H12O3 B596149 (±)-2-Hydroxyhexanoic--d3 Acid CAS No. 1219798-84-1

(±)-2-Hydroxyhexanoic--d3 Acid

Cat. No.: B596149
CAS No.: 1219798-84-1
M. Wt: 135.177
InChI Key: NYHNVHGFPZAZGA-FIBGUPNXSA-N
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Description

Contextualizing Alpha-Hydroxy Acids and Their Biological Significance

Alpha-hydroxy acids (AHAs) are a class of organic carboxylic acids characterized by a hydroxyl group attached to the alpha-carbon—the carbon atom adjacent to the carboxyl group. nih.govbioone.org This structural feature imparts specific chemical properties that are leveraged in various biological and chemical applications. ijrpr.com

Naturally occurring in a variety of foods, AHAs are fundamental to cellular metabolism. nih.govpsu.edu For instance, citric acid and malic acid are key intermediates in the Krebs cycle, a central metabolic pathway for energy production in cells. nih.gov Lactic acid is a well-known product of fermentation. nih.gov 2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a hydroxy fatty acid that has been identified as an animal metabolite and is found in normal human blood and amniotic fluid. nih.govtargetmol.com It belongs to the class of medium-chain fatty acids, which are fatty acids with an aliphatic tail of 4 to 12 carbon atoms. The biological roles of these acids are diverse, ranging from serving as energy sources to participating in lipid metabolism and transport.

The general structure of an alpha-hydroxy acid is what defines its function. These compounds are involved in numerous metabolic pathways, including the metabolism of fatty acids. psu.edu Their ability to be oxidized to form alpha-keto acids is a key reaction in many biological processes. bioone.org

The Role of Deuterated Analogs in Advancing Biochemical and Metabolic Understanding

The use of deuterated compounds, where one or more hydrogen atoms are replaced by its stable isotope deuterium (B1214612), is a cornerstone of modern metabolic research. simsonpharma.comjuniperpublishers.com This technique, known as stable isotope labeling, allows researchers to trace the journey of a molecule through a biological system without the need for radioactive tracers. The low natural abundance of deuterium makes administered deuterated compounds easily distinguishable from their non-labeled counterparts. bohrium.com

A key principle underlying the use of deuterated analogs is the kinetic isotope effect (KIE) . nih.govnih.gov The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. informaticsjournals.co.in This increased bond strength can sometimes lead to a slower rate of reaction when the cleavage of this bond is the rate-determining step in a metabolic process. acs.orgportico.org By observing these changes in reaction rates, scientists can gain insights into enzyme kinetics and reaction mechanisms. acs.org

Deuterium labeling is particularly valuable for:

Tracing Metabolic Pathways: Following the deuterated molecule allows for the identification of its metabolic products and the elucidation of the biochemical pathways it participates in. smolecule.comsimsonpharma.com

Investigating Enzyme Kinetics: The KIE can be used to determine if a particular C-H bond cleavage is a rate-limiting step in an enzymatic reaction. nih.govnih.govacs.org

Quantitative Metabolomics: Deuterated compounds are often used as internal standards in mass spectrometry to accurately quantify the levels of endogenous metabolites.

While the KIE can be significant, in many instances, especially in complex biological systems, it may be small or masked by other steps in the metabolic process. nih.govacs.orgacs.org

Overview of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid as a Research Probe

(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid is a specifically designed research compound. cymitquimica.comimpurity.com As a deuterated analog of 2-hydroxyhexanoic acid, it serves as a tracer to investigate lipid metabolism and energy production pathways. smolecule.com The presence of three deuterium atoms on the terminal methyl group provides a distinct mass signature that can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

This isotopic labeling allows researchers to track the metabolic fate of the hexanoic acid backbone within a cell or organism. smolecule.com It can be used to study cellular uptake, enzyme activity related to fatty acid metabolism, and how the compound is integrated into larger metabolic networks. smolecule.com The chemical reactions of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid, such as esterification, oxidation, and reduction, are similar to its non-deuterated form, allowing it to mimic the natural compound's behavior in biological systems. smolecule.com Its primary application lies in its utility as a tool for detailed metabolic and biochemical investigation. smolecule.com

Properties

CAS No.

1219798-84-1

Molecular Formula

C6H12O3

Molecular Weight

135.177

IUPAC Name

6,6,6-trideuterio-2-hydroxyhexanoic acid

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3

InChI Key

NYHNVHGFPZAZGA-FIBGUPNXSA-N

SMILES

CCCCC(C(=O)O)O

Synonyms

(±)-2-Hydroxyhexanoic--d3 Acid

Origin of Product

United States

Stereochemical Considerations and Enantiomeric Research of 2 Hydroxyhexanoic Acid

The Racemic Nature of (±)-2-Hydroxyhexanoic Acid and its Enantiomers

(±)-2-Hydroxyhexanoic acid, also known as (±)-α-hydroxycaproic acid, is a chiral carboxylic acid. nih.govsigmaaldrich.com Its structure consists of a six-carbon chain (hexanoic acid) with a hydroxyl group attached to the second carbon atom (the alpha-carbon). nih.govebi.ac.uk This alpha-carbon is a stereocenter, meaning it is attached to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a butyl group. The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. science.gov

These enantiomers are designated as (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid. nih.gov The (±) notation in "(±)-2-Hydroxyhexanoic acid" signifies that it is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.gov This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.

The deuterated analogue, (±)-2-Hydroxyhexanoic-d3 acid, contains three deuterium (B1214612) atoms. While the core stereochemical principles remain the same, the deuteration is often utilized in metabolic studies or as an internal standard in analytical chemistry for quantification purposes.

The individual enantiomers, (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. nih.gov However, they differ in their interaction with other chiral molecules and with plane-polarized light, with one enantiomer rotating the light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)).

Table 1: Properties of 2-Hydroxyhexanoic Acid Enantiomers

Property(R)-2-Hydroxyhexanoic Acid(S)-2-Hydroxyhexanoic Acid(±)-2-Hydroxyhexanoic Acid
IUPAC Name (2R)-2-hydroxyhexanoic acid nih.gov(2S)-2-hydroxyhexanoic acid2-hydroxyhexanoic acid nih.gov
CAS Number 43201-07-6 nih.gov52089-54-06064-63-7 nih.gov
Molecular Formula C₆H₁₂O₃ nih.govC₆H₁₂O₃C₆H₁₂O₃ nih.gov
Molecular Weight 132.16 g/mol nih.gov132.16 g/mol 132.16 g/mol nih.gov
Melting Point 62 °C lookchem.comNot specified60-62 °C sigmaaldrich.com

Enantioselective Synthesis and Resolution Methodologies for Chiral Hydroxy Acids

The production of enantiomerically pure 2-hydroxyhexanoic acid is crucial for investigating the specific biological roles of each stereoisomer. This can be achieved through two primary strategies: enantioselective synthesis and resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create a single enantiomer directly.

Enzymatic Synthesis: Engineered enzymes can be used to produce specific enantiomers with high purity. For instance, an engineered amine dehydrogenase has been used to synthesize (R)-2-hydroxyhexanoic acid with a 98% enantiomeric excess (ee). rsc.org Another method involves the use of a branched-chain aminotransferase from Escherichia coli to produce L-6-hydroxynorleucine (a related hydroxy amino acid) from its corresponding α-keto acid, achieving over 99% ee. tandfonline.com

Resolution of Racemic Mixtures: These methods involve separating the enantiomers from a racemic mixture.

Kinetic Resolution: This technique utilizes the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Enzymes like lipases or esterases can selectively act on one enantiomer in a racemic mixture. For example, microbial resolution using certain enzymes has been shown to be effective for α-hydroxy acids, where one enantiomer is transformed into a 2-oxo acid, allowing the other to be recovered. Baeyer–Villiger monooxygenases have also been employed in the kinetic resolution of racemic α-substituted ketones, a related class of compounds. rsc.org

Light-Driven Kinetic Resolution: An engineered fatty acid photodecarboxylase has been shown to enable the light-driven kinetic resolution of α-functionalized carboxylic acids. lookchem.comlookchem.com

Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by crystallization.

Chiral Chromatography: This analytical and preparative technique separates enantiomers based on their differential interactions with a chiral stationary phase. A method has been developed for the enantiomeric separation of 2-hydroxy acids by converting them into O-(−)-menthoxycarbonylated tert-butylamide diastereomeric derivatives, which can then be resolved on an achiral gas chromatography column. doi.org

Table 2: Comparison of Methodologies for Obtaining Enantiopure 2-Hydroxyhexanoic Acid

MethodologyPrincipleAdvantagesDisadvantages
Enantioselective Synthesis Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary.High enantiomeric purity, potentially fewer steps.Requires development of specific catalysts, may have lower overall yield.
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer in a racemic mixture.High selectivity, mild reaction conditions.Maximum theoretical yield is 50% for the unreacted enantiomer.
Diastereomeric Crystallization Formation and separation of diastereomeric salts with a chiral resolving agent.Scalable, well-established technique.Requires a suitable chiral resolving agent, can be labor-intensive.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable to a wide range of compounds.Can be expensive for large-scale separations.

Impact of Stereoisomerism on Biological Activity and Enzymatic Recognition

The stereochemistry of 2-hydroxyhexanoic acid and related chiral molecules is a critical determinant of their biological activity. Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereospecificity, meaning they will preferentially bind to and act upon one enantiomer over the other.

This stereochemical discrimination is fundamental to many biological processes. For example, the interaction of a molecule with a biological receptor or an enzyme's active site is highly dependent on the three-dimensional arrangement of its functional groups. Even a subtle change in stereochemistry, as between the (R) and (S) enantiomers, can drastically alter the binding affinity and subsequent biological response.

In the context of amino acid metabolism, enzymes like aminotransferases demonstrate significant stereoselectivity. tandfonline.com The synthesis of L-6-hydroxynorleucine using a branched-chain aminotransferase highlights this, as the enzyme specifically produces the L-enantiomer with very high enantiomeric excess. tandfonline.com Similarly, the enzymatic resolution of racemic α-hydroxy acids relies on the ability of an enzyme to selectively recognize and transform only one of the two enantiomers present.

Research on related aminohydroxy acids has shown that variations in stereochemistry can significantly alter pharmacological activity and binding affinity in enzymatic systems. The specific (2R,3S) configuration of a compound, for instance, dictates its interaction with molecular targets. This principle underscores the importance of producing and studying enantiomerically pure compounds to understand their precise biological functions and mechanisms of action. While 2-hydroxyhexanoic acid itself is an endogenous metabolite, the specific roles and metabolic pathways of its individual enantiomers are an area of ongoing research. abmole.commedchemexpress.com

Synthetic Strategies and Isotopic Labeling Methodologies for ± 2 Hydroxyhexanoic 6,6,6 D3 Acid

Chemical Synthesis Approaches for the Protonated 2-Hydroxyhexanoic Acid Scaffold

The synthesis of the non-deuterated parent compound, 2-hydroxyhexanoic acid, is a foundational step. Common and effective methods for creating this α-hydroxy acid scaffold provide the blueprint for later adaptation to deuterated analogues.

One prevalent strategy involves the α-halogenation of hexanoic acid, followed by hydrolysis. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of a carboxylic acid. Hexanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromohexanoic acid. Subsequent nucleophilic substitution with a hydroxide (B78521) source, typically through treatment with an aqueous base followed by acidification, displaces the bromide to form the desired 2-hydroxyhexanoic acid. wikipedia.org

Another well-established route begins with the corresponding aldehyde, hexanal (B45976). wikipedia.org This method proceeds through a cyanohydrin intermediate. Hexanal reacts with hydrogen cyanide (HCN), or more commonly, a cyanide salt like sodium cyanide (NaCN) followed by acidification, to form 2-hydroxyhexanenitrile. The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in 2-hydroxyhexanoic acid. wikipedia.org

Alternative pathways include the oxidation of 1,2-hexanediol (B41856) or the direct reductive carboxylation of hexanal with carbon dioxide, a method gaining attention for its use of a renewable C1 source. chemrevlett.com Additionally, the reaction of a dilithiated carboxylic acid with oxygen can also produce α-hydroxy acids. wikipedia.org

Regioselective Deuterium (B1214612) Incorporation Techniques

Introducing deuterium specifically at the terminal C6 methyl group requires precise regioselective methods. These techniques are critical for ensuring the label is in the correct position without scrambling.

Synthesis of 6,6,6-Trideuterated Hexanoic Acid Derivatives

A direct approach to synthesizing the target molecule involves using a starting material already containing the trideuterated methyl group. One such strategy employs a Grignard reaction. doubtnut.com The synthesis could start from a 5-halopentane derivative where the terminal methyl group is deuterated. For instance, 1-bromo-4,4,4-trideuteriobutane could be reacted with a protected aldehyde to build the carbon chain, followed by further steps.

A more direct Grignard approach involves creating a deuterated organometallic reagent. Starting with 1-bromo-4-pentene, one could perform a hydroboration-oxidation using a deuterated borane (B79455) source, followed by conversion of the resulting alcohol to a halide. This deuterated five-carbon halide can then be used to form a Grignard reagent, which subsequently reacts with carbon dioxide (CO₂) in an ether solvent. Acidic workup of the resulting magnesium carboxylate salt yields 6,6,6-trideuteriohexanoic acid. doubtnut.com This deuterated acid can then be subjected to α-hydroxylation as described in section 3.1.

Multi-step Pathways for Deuterated Carboxylic Acid Derivatives

Multi-step pathways provide flexibility in constructing the deuterated carbon skeleton. These routes often involve building the molecule from smaller, commercially available deuterated fragments. For example, a synthetic sequence could begin with a deuterated C2 or C3 synthon and extend the chain.

A plausible pathway is the alkylation of a malonic ester. Diethyl malonate can be deprotonated with a base like sodium ethoxide, and the resulting enolate can be alkylated with a suitable four-carbon electrophile that contains the terminal trideuteromethyl group, such as 1-bromo-3,3,3-trideuterio-propane. A second alkylation could introduce another group if needed, but for the straight chain, the ester is then hydrolyzed and decarboxylated upon heating to yield the 6,6,6-trideuterated hexanoic acid.

Catalytic and Non-Catalytic Deuterium Exchange Reactions in Synthesis

Hydrogen/Deuterium (H/D) exchange reactions offer another avenue for labeling. Base-mediated exchange can be effective for protons adjacent to carbonyl groups. While the C6 protons of hexanoic acid are not acidic, a precursor containing a carbonyl group at a different position could be used. For example, synthesizing a ketone like 6,6,6-trideuterio-2-hexanone would allow for subsequent conversion to the target acid.

More advanced methods involve the catalytic activation of unactivated C(sp³)–H bonds. While challenging, transition-metal-catalyzed H/D exchange reactions using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source are an area of active research. These reactions could potentially deuterate the terminal methyl group of a hexanoic acid derivative directly, although achieving high regioselectivity at the unactivated terminal position over other methylene (B1212753) groups can be difficult. In biological systems, enzyme-catalyzed H-D exchange between water and cofactors like NADPH can lead to the incorporation of deuterium into fatty acids. nih.govacs.org

Biocatalytic and Chemoenzymatic Routes for Chiral Deuterated Hydroxy Acid Production

Biocatalysis offers unparalleled selectivity for producing chiral compounds. Enzymes can be used for direct hydroxylation or for resolving racemic mixtures.

Direct, stereoselective hydroxylation of the C2 position of 6,6,6-trideuteriohexanoic acid is a highly efficient potential route. α-ketoglutarate-dependent iron dioxygenases are a class of enzymes capable of performing site- and stereoselective C-H oxyfunctionalization. nih.gov By selecting or engineering an appropriate dioxygenase, it is possible to directly convert the deuterated hexanoic acid into either the (R)- or (S)-2-hydroxyhexanoic-6,6,6-d3 acid with high enantiomeric excess. acs.org

Alternatively, a chemoenzymatic approach involves the chemical synthesis of racemic (±)-2-hydroxyhexanoic-6,6,6-d3 acid, followed by enzymatic kinetic resolution. Lipases are commonly used for this purpose. For example, Candida rugosa lipase (B570770) (CRL) can selectively catalyze the esterification of one enantiomer of a racemic hydroxy acid in an organic solvent, leaving the other enantiomer unreacted. conicet.gov.arresearchgate.netacs.org By stopping the reaction at approximately 50% conversion, one can separate the esterified product from the unreacted enantiomeric acid. Subsequent hydrolysis of the ester yields the other enantiomer, providing access to both (R)- and (S)- forms of the deuterated hydroxy acid.

Other enzyme classes, such as lactate (B86563) monooxygenases (LMOs) or other α-hydroxy acid oxidases, could also be employed. digitellinc.comnih.govcreative-enzymes.com These flavoenzymes catalyze the oxidation of α-hydroxy acids. researchgate.netacs.org Depending on the specific enzyme and reaction conditions, they could be used in a resolution process or potentially engineered to catalyze the reverse reaction.

Assessment of Isotopic Purity and Enrichment in Deuterated Compounds

Confirming the successful synthesis and labeling requires rigorous analytical assessment to determine the degree of deuterium incorporation (isotopic enrichment) and its specific location within the molecule (isotopic purity). Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for this evaluation. rsc.org

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS) can distinguish between isotopologues (molecules that differ only in their isotopic composition) with high accuracy. almacgroup.comalmacgroup.com By analyzing the mass spectrum, the relative abundance of the d3-labeled compound (M+3) compared to the unlabeled (M+0) and partially labeled (M+1, M+2) species can be quantified to calculate the percentage of isotopic enrichment. almacgroup.com Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides very precise measurements of isotope ratios, making it invaluable for verifying the level of incorporation. wikipedia.orgpnnl.govnih.govmeasurlabs.comspectroscopyonline.com

Table 1: Illustrative Mass Spectrometry Data for Isotopic Enrichment Analysis

IsotopologueTheoretical Mass (amu)Measured Relative Abundance (%)
C₆H₁₂O₃ (Unlabeled)132.07860.5
C₆H₁₁DO₃ (d1)133.08491.0
C₆H₁₀D₂O₃ (d2)134.09122.5
C₆H₉D₃O₃ (d3 Target)135.097596.0

Note: Data is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopyomicronbio.com

¹H NMR: In the proton NMR spectrum, the incorporation of deuterium at the C6 position results in the disappearance or significant reduction of the signal corresponding to the terminal methyl protons. This provides strong evidence for successful labeling at the intended site. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium label. The clean background of ²H NMR makes it highly specific for analyzing deuterated compounds. nasa.govsigmaaldrich.com

¹³C NMR: The carbon spectrum will show an isotopic shift for the C6 carbon directly attached to the deuterium atoms. Furthermore, the signal for C6, which would typically be a quartet in a proton-coupled spectrum, will be a complex multiplet due to ¹³C-²H coupling, or a singlet with reduced intensity in a proton-decoupled spectrum.

Table 2: Illustrative NMR Data for Positional Isotope Verification

NucleusTechniqueExpected Observation for C6-d3 Labeling
¹H¹H NMRDisappearance of the triplet signal around 0.9 ppm corresponding to the -CH₃ group.
²H²H NMRAppearance of a signal around 0.9 ppm, confirming deuterium at the methyl position.
¹³C¹³C NMRIsotope-induced shift for the C6 signal; change in signal multiplicity.

Note: Chemical shifts (ppm) are approximate and depend on the solvent and other conditions.

Metabolic and Biochemical Investigations Utilizing (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid as a Tracer

The deuterated medium-chain fatty acid, (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, serves as a valuable tool in metabolic research. Its isotopic labeling allows for precise tracking in studies of metabolic pathways. scbt.com This article explores its application in metabolic flux analysis, pathway elucidation, and the characterization of enzymatic processes.

Metabolic and Biochemical Investigations Utilizing ± 2 Hydroxyhexanoic 6,6,6 D3 Acid As a Tracer

Application in Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a technique used to examine the flow of atoms through metabolic pathways. nih.govmedchemexpress.com The use of stable isotope-labeled compounds like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid is central to this approach, providing a non-radioactive method for tracing metabolic reactions. nih.gov This technique offers detailed insights into the dynamic metabolic changes that occur in both healthy and diseased states. nih.govnih.gov

Tracing Carbon and Hydrogen Fluxes in Lipid Metabolism

The deuterium (B1214612) labeling of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid enables researchers to track its metabolic fate with high precision. This is particularly useful for studying lipid metabolism. smolecule.com Stable hydrogen isotopes, in addition to the more commonly used carbon and nitrogen isotopes, are increasingly utilized to trace energy flow and nutrient fluxes, especially in distinguishing between aquatic and terrestrial energy sources in food webs. frontiersin.orgresearchgate.net

Investigations into Fatty Acid Biosynthesis and Catabolism Pathways

Deuterated tracers are crucial for elucidating the complex pathways of fatty acid biosynthesis and breakdown. scbt.comsmolecule.com Studies have utilized deuterated water to investigate the synthesis of long-chain fatty acids, revealing the contributions of de novo synthesis versus the elongation of pre-existing fatty acid chains. physiology.org These studies have shown that a significant portion of newly synthesized fatty acids is derived from the chain elongation of recycled, unlabeled palmitate. physiology.org

The catabolism of 2-hydroxy acids, including medium-chain variants like 2-hydroxyhexanoic acid, is carried out by specific enzymes. oup.com In plants, (L)-2-hydroxyacid oxidases (lHAOX) are involved in the degradation of 2-hydroxy acids produced during fatty acid and amino acid metabolism. oup.com Research has identified lHAOX proteins with varying specificities for medium- and long-chain hydroxy acids. oup.com

Analysis of Substrate and Product Relationships in Intermediary Metabolism

(±)-2-Hydroxyhexanoic-6,6,6-d3 acid can serve as a substrate to probe the relationships between different molecules in intermediary metabolism. smolecule.com 2-hydroxy acids are generally interconvertible with their corresponding 2-keto acids through the action of dehydrogenases and oxidases. bioone.orgresearchgate.net The direction of this reaction is influenced by the specific enzyme and the availability of electron acceptors. bioone.org For example, oxidases, which use oxygen as an electron acceptor, tend to favor the formation of 2-keto acids. bioone.org

In various organisms, 2-hydroxy acids are part of fundamental metabolic pathways. In plants, they are involved in processes like photorespiration and the tricarboxylic acid (TCA) cycle. bioone.org In Lactococcus lactis, the reduction of 2-keto acids derived from amino acid catabolism to 2-hydroxyacids is a key step in regenerating NAD+ for energy production and the formation of flavor compounds. nih.gov

Enzymatic Biotransformations and Stereospecific Interconversions

The metabolism of 2-hydroxy acids is characterized by stereospecific enzymatic reactions that produce distinct chiral isomers.

Characterization of Dehydrogenases and Oxidases Acting on 2-Hydroxy Acids

A variety of dehydrogenases and oxidases act on 2-hydroxy acids, often with specificity for either the D- or L-stereoisomer. bioone.org

(S)-2-hydroxy-acid oxidase (HAO) : This FMN-dependent enzyme catalyzes the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, producing hydrogen peroxide in the process. wikipedia.org In humans, three types of HAOs have been identified with varying substrate specificities. HAO-1 is most active on short-chain substrates like glycolate, while HAO-2 shows greater activity towards long-chain 2-hydroxy acids. An oxidase from Arabidopsis thaliana, GLO4, also shows activity on a range of 2-hydroxy acids, with the highest activity on the long-chain 2-hydroxydodecanoate (B1257098) and intermediate activity on 2-hydroxyhexanoate. uniprot.org

D-2-hydroxy-acid dehydrogenase : These enzymes specifically oxidize D-2-hydroxy acids. A mitochondrial FAD-dependent dehydrogenase has been identified that acts on a variety of D-2-hydroxy acids, including D-lactate and D-malate. nih.govwikipedia.org Another D-2-hydroxyacid dehydrogenase from mammalian kidney also contains FAD and can use quinone as an electron acceptor. genome.jpqmul.ac.uk

The table below summarizes the activity of a specific (S)-2-hydroxyacid oxidase from Arabidopsis thaliana (GLO4) on various substrates. uniprot.org

SubstrateRelative Activity
2-hydroxydodecanoateHighest
2-hydroxyhexanoateIntermediate
2-hydroxyoctanoateIntermediate
(S)-lactateIntermediate
GlycolateLow
Leucic acidLow
Valic acidLow
Isoleucic acidLow
2-hydroxyhexadecanoateNone
D-lactateNone

Roles of Reductases in the Formation of Chiral Hydroxy Acid Stereoisomers

Reductases play a crucial role in the stereospecific synthesis of chiral hydroxy acids by reducing 2-keto acids. nih.gov These enzymes are valuable biocatalysts for producing specific stereoisomers of 2-hydroxy acids, which can be important intermediates in the synthesis of pharmaceuticals. nih.govmagtech.com.cn

Aldo-keto reductases (AKRs) are a family of enzymes that catalyze the stereoselective reduction of carbonyl compounds to produce chiral alcohols. researchgate.net For example, a recombinant carbonyl reductase from Candida magnoliae has been used for the asymmetric reduction of β-ketonitriles to (R)-β-hydroxy nitriles with high purity. organic-chemistry.org Similarly, ketopantoate reductase from E. coli catalyzes the NADPH-dependent reduction of ketopantoate to pantoate. csic.es

The stereoselectivity of these reductases is essential for producing biologically active molecules. For instance, the synthesis of L-6-hydroxynorleucine, a key intermediate for a vasopeptidase inhibitor, can be achieved by the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.govebi.ac.uk

Mechanistic Studies of Enzyme-Substrate Interactions using Deuterated Probes

The use of deuterated molecules, such as (±)-2-hydroxyhexanoic-6,6,6-d3 acid, provides a powerful tool for probing the mechanisms of enzyme-substrate interactions. gsartor.orgnih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can introduce a kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and more difficult to break than a carbon-hydrogen (C-H) bond. gsartor.org Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. gsartor.org

This principle is particularly valuable in studying enzymes like oxygenases and desaturases, which catalyze reactions involving the abstraction of a hydrogen atom from a fatty acid substrate. gsartor.orgnih.gov By strategically placing a deuterium label at a specific position on the substrate molecule, scientists can determine if the cleavage of that particular C-H bond is a rate-limiting step in the enzymatic reaction. gsartor.orgnih.gov A significant KIE, observed as a decrease in the reaction rate with the deuterated substrate compared to the non-deuterated one, provides strong evidence for the involvement of that specific hydrogen in the reaction mechanism. gsartor.org

For instance, in the context of fatty acid metabolism, deuterated probes can help elucidate the stereochemistry of hydrogen abstraction, providing insights into the spatial arrangement of the substrate within the enzyme's active site. nih.gov Studies using stereospecifically labeled fatty acids have been instrumental in understanding the mechanisms of enzymes like lipoxygenases, cyclooxygenases, and cytochromes P450. gsartor.orgnih.gov The use of deuterium-labeled substrates has also been crucial in exploring the conformational space available within the active sites of enzymes like FAD2-type desaturases. researchgate.net

Furthermore, combining solvent isotope effects (using D₂O) with substrate isotope effects can offer even more detailed mechanistic insights into enzyme-catalyzed oxidation reactions. nih.gov These approaches allow for a more complete description of the catalytic mechanism by probing the timing of bond cleavages. nih.gov

Table 1: Applications of Deuterated Probes in Enzyme-Substrate Interaction Studies

ApplicationDescriptionKey Insights Gained
Kinetic Isotope Effect (KIE) Studies Measures the change in reaction rate upon isotopic substitution to identify rate-limiting steps. gsartor.orgnih.govDetermination of which C-H bond is broken during the reaction and whether this step is slow relative to other steps. gsartor.orgnih.gov
Stereochemical Analysis Uses stereospecifically placed deuterium to understand the 3D orientation of the substrate in the enzyme active site. nih.govElucidation of the precise spatial relationship between the enzyme and substrate during catalysis. nih.gov
Conformational Probing Explores the different shapes a substrate can adopt within the enzyme's active site. researchgate.netUnderstanding how substrate flexibility and enzyme active site architecture influence the reaction outcome. researchgate.net
Combined Isotope Effects Utilizes both substrate and solvent deuterium labeling to dissect complex reaction mechanisms. nih.govProvides a more detailed picture of the timing of different chemical events during the enzymatic reaction. nih.gov

Endogenous Occurrence and Role as an Animal Metabolite

2-Hydroxyhexanoic acid is recognized as an endogenous metabolite found in animals. hmdb.canih.govebi.ac.uk This means it is naturally produced within the body as part of normal metabolic processes. ebi.ac.ukglpbio.com It belongs to the class of organic compounds known as medium-chain fatty acids, which are characterized by having an aliphatic tail of 4 to 12 carbon atoms. hmdb.ca Specifically, it is a hydroxy fatty acid, which is a derivative of hexanoic acid (also known as caproic acid) with a hydroxyl group attached at the second carbon position. hmdb.canih.gov

This compound has been detected in various biological fluids and tissues in humans. For example, it has been reported in normal human blood and amniotic fluid. hmdb.catargetmol.com Its presence has also been noted in feces and urine. hmdb.ca The Human Metabolome Database (HMDB) lists 2-hydroxyhexanoic acid as being found in the cytoplasm and cell membrane. hmdb.ca

While its precise physiological roles are still under investigation, its classification as an animal metabolite indicates its involvement in the complex network of biochemical reactions that constitute metabolism. hmdb.caebi.ac.uk The source of endogenous 2-hydroxyhexanoic acid can be traced back to the metabolism of other molecules within the body. hmdb.ca It is also found in some food sources of animal origin, such as various types of poultry. hmdb.ca

Contributions to Metabolomic Research and Biomarker Discovery (General Principles)

The use of stable isotope-labeled compounds, such as (±)-2-hydroxyhexanoic-6,6,6-d3 acid, is a cornerstone of modern metabolomic research and plays a crucial role in the discovery of new biomarkers. numberanalytics.comnumberanalytics.com Metabolomics aims to comprehensively study the complete set of small-molecule metabolites within a biological system. numberanalytics.com Stable isotope labeling involves introducing atoms with a heavier, non-radioactive isotope (like deuterium, ¹³C, or ¹⁵N) into molecules to trace their journey through metabolic pathways. numberanalytics.comnumberanalytics.com

One of the primary applications of stable isotope labeling in metabolomics is metabolic flux analysis. numberanalytics.comfrontiersin.org By introducing a labeled compound like (±)-2-hydroxyhexanoic-6,6,6-d3 acid into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. frontiersin.org This allows for the quantification of the rates of metabolic reactions and provides a dynamic view of metabolic pathways, which is something that cannot be achieved by simply measuring the static concentrations of metabolites. numberanalytics.comfrontiersin.org Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled molecules. numberanalytics.comnumberanalytics.com

In the context of biomarker discovery, stable isotope labeling offers several advantages. It can be used in isotope dilution mass spectrometry (IDMS) to accurately quantify the concentration of specific metabolites in complex biological samples. numberanalytics.com This involves adding a known amount of a labeled internal standard, like (±)-2-hydroxyhexanoic-6,6,6-d3 acid, to a sample. The ratio of the labeled to the unlabeled compound allows for precise quantification, which is essential for identifying metabolites that are present at different levels in healthy versus diseased states. numberanalytics.comresolvemass.ca

Furthermore, untargeted metabolomics studies extensively use stable isotope-based approaches to identify novel metabolites that may serve as biomarkers. boku.ac.at By comparing the metabolomes of samples from different conditions (e.g., healthy vs. disease), researchers can identify compounds that are significantly altered. The use of deuterated compounds can aid in the identification and validation of these potential biomarkers. acs.org For instance, deuterated internal standards help to correct for matrix effects in mass spectrometry, leading to more reliable and reproducible quantification of potential biomarkers. acs.orgresearchgate.net The development of deuterated drugs and their use as internal standards has also highlighted their importance in pharmaceutical research and clinical studies. nih.govnih.gov

Advanced Analytical Methodologies in Deuterated Metabolite Research

Mass Spectrometry-Based Techniques for Quantification and Isotope Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of deuterated compounds due to its high sensitivity and ability to distinguish molecules based on their mass-to-charge ratio. nih.gov This allows for the precise quantification of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, including derivatized fatty acids like (±)-2-Hydroxyhexanoic-d3 Acid. In a typical workflow, the analyte is first derivatized to increase its volatility, often as a trimethylsilyl (B98337) (TMS) ether of the fatty acid methyl ester (FAME). nih.gov This allows for efficient separation on a GC column before introduction into the mass spectrometer.

For isotope ratio analysis, the mass spectrometer is operated in selected ion monitoring (SIM) mode, where specific ions corresponding to the unlabeled and deuterated forms of the metabolite are monitored. nih.gov The ratio of the peak areas for these ions provides a precise measure of the isotopic enrichment. For instance, in a study of di(2-ethylhexyl)phthalate (DEHP) metabolism, GC-MS was used to quantify metabolites, including 2-ethyl-3-hydroxyhexanoic acid, after derivatization. nih.govresearchgate.net Similarly, deuterated fatty acids like Hexanoic-6,6,6-d3 acid have been used as internal standards for accurate quantification of their unlabeled counterparts in metabolic studies. The distinct mass of the deuterated standard allows it to be differentiated from the endogenous analyte, ensuring accurate measurement.

Table 1: GC-MS Parameters for Hypothetical Analysis of (±)-2-Hydroxyhexanoic-d3 Acid

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Monitored Ions (m/z)Dependent on derivatization, e.g., for TMS derivative of methyl ester: ions for unlabeled and d3-labeled compound.

This table represents a typical starting point for method development and is not based on a specific cited study for this exact molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for analyzing a wide range of metabolites, including those that are not amenable to GC-MS due to low volatility or thermal instability. jsbms.jp For fatty acids, LC-MS analysis often employs electrospray ionization (ESI) in negative ion mode for underivatized molecules. nih.gov However, derivatization can significantly enhance sensitivity by attaching a permanently charged group, allowing for analysis in the more robust positive ion mode. researchgate.net

The use of deuterated compounds as internal standards is a common practice in LC-MS-based metabolomics to ensure accurate quantification. jsbms.jp For example, a mixture of deuterated saturated and monounsaturated fatty acids is commercially available for use as an internal standard in LC-MS applications. caymanchem.com In studies of fatty acid metabolism, LC-ESI-MS/MS is a pivotal technique for analyzing disease-specific metabolites. jsbms.jp The chromatographic separation provided by LC is crucial, as deuterated compounds can sometimes co-elute with their unlabeled counterparts, which needs to be managed for accurate quantification. researchgate.net

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is a powerful tool for determining the precise location of deuterium (B1214612) atoms within a molecule. This is particularly important in mechanistic studies where the site of isotopic labeling provides information about specific enzyme activities or metabolic pathways. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) utilize this capability to probe protein structure and dynamics. nih.govbiorxiv.org

In HDX-MS, proteins are incubated in a deuterated buffer, leading to the exchange of amide protons for deuterons. thermofisher.com The location and rate of this exchange, which reflects the protein's structure and solvent accessibility, are then analyzed by MS/MS. nih.gov While collision-induced dissociation (CID) can cause the deuterium labels to scramble, non-ergodic fragmentation methods like electron transfer dissociation (ETD) and electron capture dissociation (ECD) largely preserve the original location of the deuterium atoms. nih.govthermofisher.com This allows for near amino acid-level resolution of deuterium incorporation, providing detailed insights into protein conformation and interactions. thermofisher.com While this application focuses on proteins, the principles of using high-resolution fragmentation to pinpoint deuterium locations are applicable to smaller metabolites like (±)-2-Hydroxyhexanoic-d3 Acid, helping to confirm the position of the d3 label.

Dual-isotope labeling is an advanced strategy that provides deeper insights into metabolic pathways. This method involves using two different isotopic labels, which can help to distinguish exogenous metabolites from the vast pool of endogenous molecules. chromatographyonline.com A recent study introduced a dual-isotope deuterium labeling method to track the metabolism of polyunsaturated fatty acids. chromatographyonline.combiorxiv.org

By using two isotope labels instead of one, the labeled species can be identified by a unique doublet peak in the mass spectrum, which simplifies their identification. chromatographyonline.combiorxiv.org This approach has been successfully applied to study the role of arachidonic acid in ferroptosis, a form of cell death dependent on lipid peroxidation. chromatographyonline.com Software tools have been developed to specifically extract and analyze these dual-labeled species from complex datasets. researchgate.netbiorxiv.org Another dual-labeling technique, the double-labeled water (DLW) method, uses both deuterium (²H) and oxygen-18 (¹⁸O) to accurately measure energy expenditure in living organisms. musechem.com These strategies demonstrate the power of using multiple isotopic labels to unravel complex metabolic processes.

High-Resolution Tandem Mass Spectrometry for Deuterium Localization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for determining the position and extent of isotopic labeling. nih.govhyphadiscovery.com Unlike MS, NMR is inherently quantitative and non-destructive. nih.gov For (±)-2-Hydroxyhexanoic-d3 Acid, NMR would be used to confirm that the deuterium atoms are located at the C6 position as intended during synthesis.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. bmrb.io 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, which is crucial for unambiguous structural assignment. nih.govnih.gov In the context of deuterated compounds, the absence of signals in the ¹H NMR spectrum at the deuterated positions and the characteristic coupling patterns in the ¹³C NMR spectrum confirm the location of the deuterium label. High-field NMR can overcome sensitivity issues and enable rapid detection of ²H signals. chemrxiv.org

Table 2: Representative NMR Data for 2-Hydroxyhexanoic Acid

NucleusExperimentChemical Shift (ppm)MultiplicityAssignment
¹H1D ¹H~4.02ddH-2
¹H1D ¹H~1.6-1.7mH-3
¹H1D ¹H~1.3mH-4, H-5
¹H1D ¹H~0.88tH-6
¹³C1D ¹³C~184.6sC-1 (COOH)
¹³C1D ¹³C~75.1sC-2
¹³C1D ¹³C~36.4sC-3
¹³C1D ¹³C~29.3sC-4
¹³C1D ¹³C~24.5sC-5
¹³C1D ¹³C~15.9sC-6

Data compiled from publicly available spectral databases for the non-deuterated compound and may vary based on solvent and pH. bmrb.ionih.gov For (±)-2-Hydroxyhexanoic-d3 Acid, the ¹H signal at ~0.88 ppm would be absent, and the ¹³C signal for C-6 would exhibit a characteristic splitting pattern due to coupling with deuterium.

Application of Stable Isotopes in Neutron Scattering Studies for Macromolecular Conformation (Analogous Applications)

While not a direct analysis of (±)-2-Hydroxyhexanoic-d3 Acid itself, the use of deuterated small molecules is analogous and highly relevant to advanced research in structural biology, particularly in neutron scattering. ornl.gov Neutron scattering is a powerful technique for determining the structure and dynamics of materials, including biological macromolecules. ebsco.combohrium.com A key advantage of this method is its sensitivity to hydrogen and its stable isotope, deuterium. ornl.goviucr.org

Hydrogen (¹H) and deuterium (²H) scatter neutrons very differently. ebsco.comiucr.org This property allows for a technique called contrast variation or isotopic contrast manipulation, where specific parts of a complex biological assembly can be "highlighted" or "masked" by selectively replacing hydrogen with deuterium. ebsco.combohrium.comaip.org For instance, to study a protein within a lipid membrane, the lipids can be deuterated, making them effectively "invisible" to the neutron beam and allowing the scattering from the protiated protein to be observed without interference. aip.org This requires access to deuterated biologically important small molecules. ornl.gov The development of advanced deuterium labeling techniques is crucial for the success of these experiments. ornl.govill.eu This approach provides unparalleled insights into the conformation and dynamics of macromolecules in solution and within complex environments. nih.govcore.ac.uk

Future Research Trajectories and Potential Applications of Deuterated 2 Hydroxyhexanoic Acid

Development of Next-Generation Deuteration Technologies

The synthesis of specifically labeled compounds like (±)-2-Hydroxyhexanoic-d3 Acid is foundational to its application in research. While methods exist for deuterium (B1214612) incorporation, future research will likely focus on developing more efficient, scalable, and cost-effective deuteration technologies. nih.govsmolecule.com

Current methods for producing deuterated fatty acids include:

Base-catalyzed Hydrogen-Deuterium Exchange (HDX): This method utilizes strong bases to facilitate the exchange of protons for deuterons at specific positions on the molecule. smolecule.com

Transition Metal Catalysis: Catalysts, such as those based on ruthenium, can enable the controlled deuteration of fatty acids. acs.org

Enzymatic Methods: The use of specific enzymes like hydrolases or oxidases can introduce deuterium with high selectivity. smolecule.comchemrxiv.org

Future advancements may involve the development of novel catalysts with higher efficiency and selectivity, potentially reducing the number of synthetic steps and purification requirements. lbl.gov Additionally, exploring biocatalytic approaches using engineered enzymes could offer a more sustainable and environmentally friendly route to producing deuterated fatty acids. chemrxiv.orgmdpi.com The development of methods for the precise and quantitative analysis of deuterium incorporation will also be crucial for ensuring the quality and reliability of these tracers. acs.org

Expanding the Scope of Metabolic Network Elucidation in Diverse Biological Systems

Stable isotope tracers, such as (±)-2-Hydroxyhexanoic-d3 Acid, are instrumental in untangling the intricate web of metabolic pathways within cells. acs.orgacs.org By tracking the fate of the deuterated label through various metabolic transformations, researchers can gain insights into the connectivity and rates of these pathways. acs.orgresearchgate.net

The primary application of (±)-2-Hydroxyhexanoic-d3 Acid lies in its use as a tracer in metabolic studies, particularly in lipid metabolism. smolecule.com Its incorporation into biological systems allows for the investigation of:

Fatty Acid Oxidation and Biosynthesis: Tracing the deuterated backbone of the molecule can help elucidate the steps involved in the breakdown and synthesis of fatty acids. smolecule.com

Metabolic Flux Analysis: Quantifying the incorporation of the tracer into downstream metabolites provides a measure of the metabolic flux through specific pathways. acs.org

Future research will likely see the application of (±)-2-Hydroxyhexanoic-d3 Acid and other deuterated tracers in a wider range of biological systems, moving beyond traditional model organisms. This will enable a more comprehensive understanding of metabolic diversity and adaptation in different environments. Furthermore, combining deuterated tracers with high-resolution analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to enhance the precision and scope of metabolic network elucidation. smolecule.comacs.org

Exploring Novel Enzymatic Activities and Pathways Involving Hydroxy Fatty Acids

Hydroxy fatty acids, including 2-hydroxyhexanoic acid, are involved in a variety of biological processes and are synthesized and modified by a range of enzymes. researchgate.net The use of deuterated analogs like (±)-2-Hydroxyhexanoic-d3 Acid can be a powerful tool for discovering and characterizing novel enzymatic activities and pathways.

Enzymes involved in hydroxy fatty acid metabolism include:

Hydroxylases: These enzymes, such as cytochrome P450s, introduce hydroxyl groups into fatty acids. researchgate.net

Hydratases: These enzymes catalyze the addition of water to unsaturated fatty acids, forming hydroxy fatty acids. chemrxiv.orgmdpi.com

Dehydrogenases: These enzymes can oxidize the hydroxyl group of hydroxy fatty acids.

By using (±)-2-Hydroxyhexanoic-d3 Acid as a substrate, researchers can probe the activity of known enzymes and screen for novel enzymes that act on this class of molecules. This can lead to the discovery of new metabolic pathways and a deeper understanding of the biological roles of hydroxy fatty acids. For instance, research has shown the potential for enzymatic cascades to convert fatty acids into valuable bioproducts, and deuterated tracers could help optimize these processes. chemrxiv.orglbl.gov

Integration of Deuterated Tracers with Systems Biology and Computational Modeling Approaches

The vast amount of data generated from stable isotope tracing experiments necessitates the use of computational tools for analysis and interpretation. acs.orgnih.gov Integrating data from experiments using (±)-2-Hydroxyhexanoic-d3 Acid with systems biology and computational modeling represents a key future direction. uu.nl

This integrated approach can:

Refine Metabolic Models: Experimental data from tracer studies can be used to validate and refine existing computational models of metabolism.

Generate New Hypotheses: Computational models can simulate metabolic behavior under different conditions, generating new hypotheses that can be tested experimentally using deuterated tracers. nih.gov

Predict Metabolic Responses: By combining experimental data and computational modeling, it may become possible to predict how metabolic networks will respond to various perturbations.

Q & A

Basic Research Questions

Q. How can (±)-2-Hydroxyhexanoic-d3 Acid be detected and quantified in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. For example, targeted metabolomics (as in metastatic PanNEN studies) employs reverse-phase chromatography and negative ion mode for optimal separation and sensitivity .
  • Sample Preparation : Extract serum or CSF samples with organic solvents (e.g., methanol:acetonitrile 1:1) to precipitate proteins. Centrifuge and analyze supernatant after dilution in LC-compatible buffers .
  • Data Validation : Confirm identity via H-NMR (as per Certificate of Analysis) and compare retention times/ion ratios with authentic standards .

Q. What are the solubility and storage recommendations for (±)-2-Hydroxyhexanoic-d3 Acid?

  • Solubility :

SolventSolubility (mg/mL)
DMSO≥90
Water≥90
  • Storage :
  • Short-term : Aliquot and store at -20°C for 1 month.
  • Long-term : Store powder at -20°C (3 years) or -80°C for solutions (6 months). Avoid freeze-thaw cycles .

Q. What safety protocols are critical when handling (±)-2-Hydroxyhexanoic-d3 Acid?

  • PPE : Use N95 respirators, nitrile gloves, and chemical safety goggles due to potential respiratory and dermal irritation .
  • Contradictions : While some sources classify it as non-hazardous for transport , others note flammability (Storage Code 11) . Always consult the latest Safety Data Sheet (SDS) and Certificate of Analysis (COA) .

Advanced Research Questions

Q. How can experimental models elucidate the role of (±)-2-Hydroxyhexanoic-d3 Acid in cancer metastasis?

  • In Vitro Models : Use human cancer cell lines (e.g., breast or lung) treated with deuterated analogs to trace metabolic incorporation via isotope-ratio MS. Monitor changes in propanoate pathway intermediates (e.g., methylmalonic acid) linked to metastatic progression .
  • In Vivo Models : Administer (±)-2-Hydroxyhexanoic-d3 Acid in xenograft mice and perform serum metabolomics. Compare metastatic vs. non-metastatic groups using pathway enrichment analysis (e.g., KEGG) .

Q. How does deuteration affect the metabolic stability and tracer utility of (±)-2-Hydroxyhexanoic Acid?

  • Stability Studies : Compare the half-life of deuterated vs. non-deuterated forms in hepatic microsomal assays. Deuteration reduces metabolic clearance by slowing CYP450-mediated oxidation .
  • Tracer Applications : Use (±)-2-Hydroxyhexanoic-d3 Acid in stable isotope-resolved metabolomics (SIRM) to track carbon flux in fatty acid β-oxidation or polyhydroxyalkanoate biosynthesis .

Q. How can structural analogs resolve contradictions in receptor-binding assays?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-hydroxybutyric acid, 3-hydroxyvaleric acid) and test binding affinity to membrane progesterone receptors (mPRα) using fluorescence quenching assays. Include negative controls (e.g., estradiol) to validate specificity .
  • Data Interpretation : Use molecular docking simulations to correlate hydroxyl group positioning and chain length with receptor interaction .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported metabolic roles of (±)-2-Hydroxyhexanoic Acid?

  • Case Study : In microbial vs. mammalian systems, the compound exhibits dual roles:

  • Antimicrobial : Produced by Lactobacillus strains to inhibit molds/yeasts .
  • Pro-Metastatic : Elevated in metastatic cancer serum, linked to propanoate metabolism .
    • Resolution : Contextualize findings using multi-omics (metabolomics + transcriptomics) and validate via knockout models (e.g., CRISPR-Cas9 targeting propanoate enzymes) .

Q. What statistical approaches are recommended for metabolomic data involving (±)-2-Hydroxyhexanoic-d3 Acid?

  • Normalization : Apply probabilistic quotient normalization to correct for batch effects .
  • Multivariate Analysis : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish metabolite profiles between experimental groups. Report VIP (Variable Importance in Projection) scores >1.5 as significant .

Tables for Key Data

Table 1 : Key Physicochemical Properties of (±)-2-Hydroxyhexanoic-d3 Acid

PropertyValueSource
Molecular FormulaC₆H₁₁D₃O₃Inferred
Molecular Weight135.18 g/molCalculated
Purity (HPLC)>99%
TLC System (Rf)Hexane/ethyl ether/acetic acid

Table 2 : Metabolic Pathways Involving 2-Hydroxyhexanoic Acid

PathwayBiological ContextKey Enzymes/Intermediates
Propanoate MetabolismCancer MetastasisMethylmalonic Acid, Succinate
Fatty Acid β-OxidationMitochondrial Disorders3-Hydroxyacyl-CoA Dehydrogenase
Polyhydroxyalkanoate BiosynthesisMicrobial SystemsPHB Synthase, 3-Hydroxyhexanoyl-CoA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.